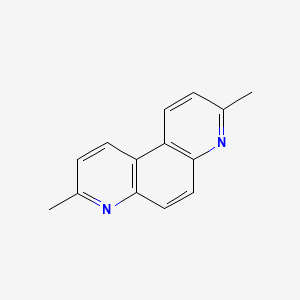

3,8-二甲基-4,7-菲咯啉

描述

3,8-Dimethyl-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound . It is a white solid that is soluble in organic solvents . The 1,10 refer to the location of the nitrogen atoms that replace CH’s in the hydrocarbon called phenanthrene .

Synthesis Analysis

The synthesis of phenanthroline derivatives has been studied since the 1940s . It was shown that the use of H2O2 or its derivatives such as H2O2 in glacial acetic acid (where the active oxidant is most likely peracetic acid) results in phenO .Molecular Structure Analysis

The molecular formula of 3,8-Dimethyl-4,7-phenanthroline is C14H12N2 . The average mass is 210.274 Da and the monoisotopic mass is 210.115692 Da .Chemical Reactions Analysis

A direct method for C H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides .Physical And Chemical Properties Analysis

The density of 3,8-Dimethyl-4,7-phenanthroline is 1.1±0.1 g/cm3 . Its boiling point is 381.6±42.0 °C at 760 mmHg . The molar refractivity is 67.1±0.3 cm3 . It has 2 H bond acceptors and 0 H bond donors .科学研究应用

电子和磁性

- 电子光谱和磁测量:通过 EPR 光谱和磁测量探索了涉及 3,8-二甲基-4,7-菲咯啉的铜(II) 三元配合物的电子和磁性。这些研究揭示了铜基二聚体中的反铁磁耦合和电子跃迁的见解 (Battaglia 等,1991).

光物理性质

- 铼(I)配合物中的发光:已经对铼(I)Cl(CO)3(菲咯啉)配合物的光物理性质进行了研究,包括具有 3,8-二甲基-4,7-菲咯啉的配合物。这项工作重点关注吸收和发光光谱,特别是观察甲基取代对磷光带和电子态行为的影响 (Striplin 和 Crosby,2001).

超分子化学

- 超分子结构的形成:对具有磷酸化的 1,10-菲咯啉(包括 3,8-二甲基变体)的铜(II)配合物进行的研究证明了各种超分子结构的形成。这些发现对于理解分子相互作用如何导致复杂的结构至关重要 (Mitrofanov 等,2016).

生物化学应用

- DNA 结合和切割活性:已经探索了 3,8-二甲基-4,7-菲咯啉在促进 DNA 结合和切割活性中的作用。这项研究对于理解这些化合物如何与 DNA 相互作用以及它们在生物化学和医学中的潜在应用非常重要 (Maheswari 和 Palaniandavar,2004).

合成化学

- 高效合成路线:已经对 4,7-取代的 1,10-菲咯啉(包括 3,8-二甲基变体)的合成进行了研究。这些研究为合成这些化合物提供了有效的途径,这些化合物对于各种科学应用至关重要 (Katritzky 等,1992).

安全和危害

作用机制

Target of Action

The primary target of 3,8-Dimethyl-4,7-phenanthroline is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transfer chain, a vital process for the energy production in cells .

Mode of Action

3,8-Dimethyl-4,7-phenanthroline interacts with its target, Azurin, by transferring electrons from cytochrome c551 to cytochrome oxidase . This electron transfer is a key step in the respiratory chain, leading to the production of ATP, the main energy currency of the cell .

Biochemical Pathways

It is known that the compound plays a role in theelectron transfer chain . By transferring electrons, it influences the redox state of the cell, which can have downstream effects on various cellular processes .

Result of Action

The molecular and cellular effects of 3,8-Dimethyl-4,7-phenanthroline’s action are largely dependent on its interaction with Azurin and the subsequent electron transfer. This can influence the energy production in cells and potentially affect the growth and survival of the bacterium Pseudomonas aeruginosa .

属性

IUPAC Name |

3,8-dimethyl-4,7-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-3-5-11-12-6-4-10(2)16-14(12)8-7-13(11)15-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODTWXNXJPQQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(C=C2)N=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354486 | |

| Record name | 3,8-dimethyl-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dimethyl-4,7-phenanthroline | |

CAS RN |

36749-63-0 | |

| Record name | 3,8-dimethyl-4,7-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

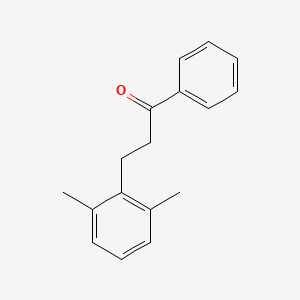

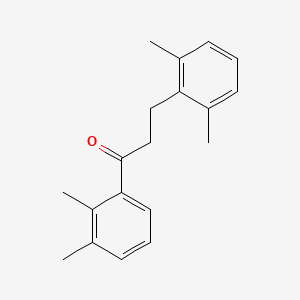

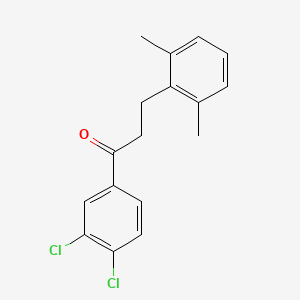

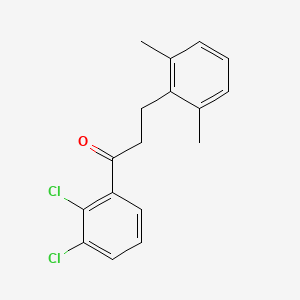

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

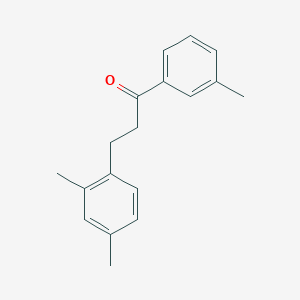

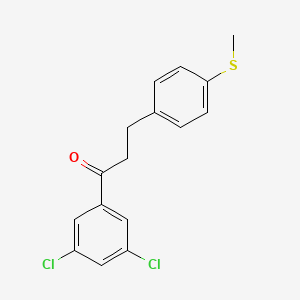

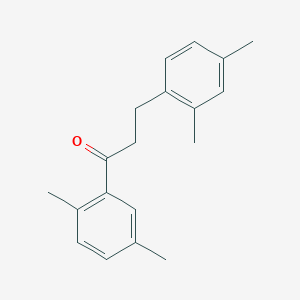

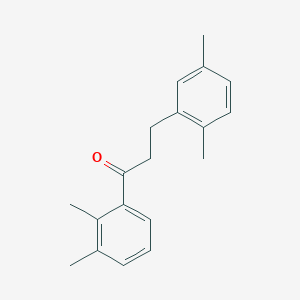

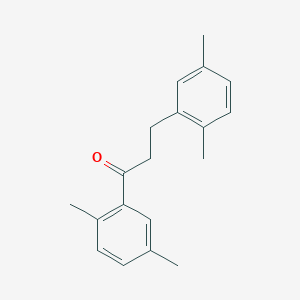

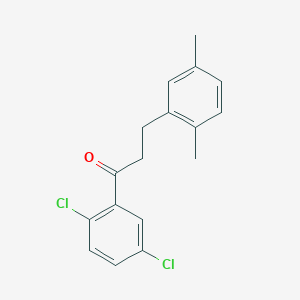

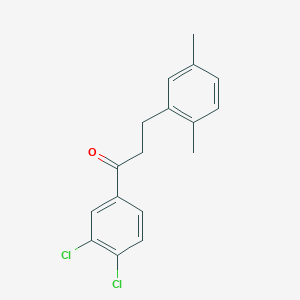

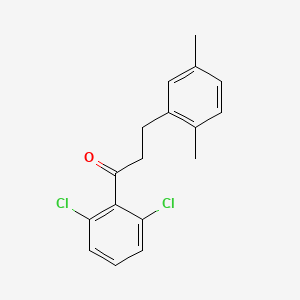

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。